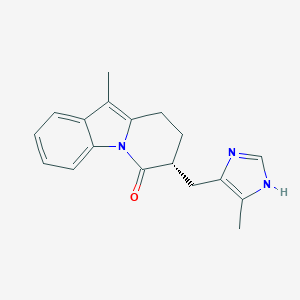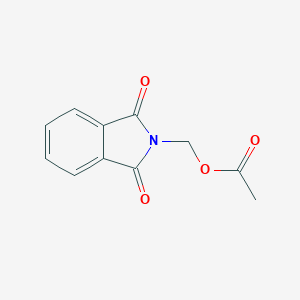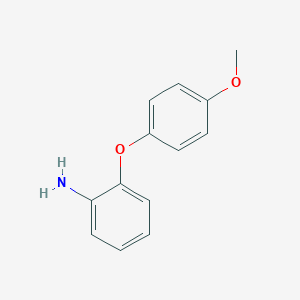
2-(4-Methoxyphenoxy)aniline
説明
2-(4-Methoxyphenoxy)aniline is a chemical compound that is part of a broader class of organic molecules where an aniline moiety is linked to a methoxyphenol group. This linkage creates a compound that can be useful in various chemical syntheses and applications. The methoxy group in the compound suggests increased electron density on the aromatic ring, which can influence its reactivity and interaction with other chemical species.
Synthesis Analysis
The synthesis of compounds related to this compound can be complex, involving multiple steps and reagents. For instance, the synthesis of substituted 4-methoxy-1H-quinolin-2-ones, which shares a similar methoxyphenol component, involves aniline derivatives reacting with malonic acid and phosphorous oxychloride, followed by methylation and further reactions to yield the final product . Another related synthesis is the production of 2-methoxyphenothiazine from resorcinol and aniline, which includes condensation, methylation, and cyclization steps . These methods highlight the versatility and complexity of synthesizing methoxyphenol-aniline derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various spectroscopic techniques. For example, 4-Methoxy-N-(3-phenylallylidene) aniline was characterized by FTIR and NMR spectroscopy, and its structure was optimized using ab initio HF and density functional methods . Similarly, substituted N-phenoxyethylanilines were investigated using infrared spectroscopy and theoretical calculations, providing insights into their vibrational, geometrical, and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of methoxyphenol-aniline derivatives can be influenced by the presence of the methoxy group. An example of a chemical reaction involving a related compound is the anodic oxidation of 4-allyl-2-methoxyphenol, which yielded dienones and dimeric compounds . This demonstrates the potential for oxidative transformations in these types of molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenol-aniline derivatives can be quite diverse. Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde and different para-substituted anilines were synthesized, and their structures were elucidated using physical measurements and FT-IR, with NMR assignments aided by various correlation techniques . The study of ortho-methoxyphenols revealed their utility in oxidative bioconjugation reactions with anilines, showcasing their stability and versatility . Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol demonstrates the potential for introducing various functional groups to the aniline moiety, affecting the compound's overall properties .
科学的研究の応用
Inhibitors of Src Kinase Activity
A study by Boschelli et al. (2001) explored various analogues of 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrile, focusing on inhibiting Src kinase activity. This research optimized the anilino group to enhance inhibition of Src kinase and Src-mediated cell proliferation, highlighting the potential of these compounds in cancer research (Boschelli et al., 2001).
Spectroscopic and Theoretical Studies
Finazzi et al. (2003) conducted infrared spectroscopic studies and theoretical calculations on N-(2-phenoxyethyl)aniline and its derivatives. This research provided insights into the vibrational, geometrical, and electronic properties of these compounds, contributing to a better understanding of their chemical behavior (Finazzi et al., 2003).
Electrochemical Copolymerization
Mu (2004) examined the electrochemical copolymerization of aniline and o-aminophenol, revealing how the copolymerization rate and properties are affected by the monomer concentration ratio. This research has implications for developing new materials with unique electrochemical properties (Mu, 2004).
Electrocatalytic Oxidation Studies
Li et al. (2003) studied the degradation of aniline in an alkaline medium using electrocatalytic oxidation. This research demonstrated the effectiveness of this method for degrading aniline and proposed a reaction pathway, which is valuable for environmental applications (Li et al., 2003).
Synthesis and Application in Electrochromic Materials
A study by Li et al. (2017) focused on synthesizing and characterizing novel electrochromic materials employing nitrotriphenylamine units. This research emphasized the potential of these materials for applications in the near-infrared region, indicating their suitability for various technological applications (Li et al., 2017).
Catalytic Oxidation of Phenolic and Aniline Compounds
Zhang et al. (2009) explored the use of Fe3O4 magnetic nanoparticles for the catalytic oxidation of phenol and aniline. This research demonstrated their effectiveness and stability as catalysts, which could be beneficial for environmental remediation and wastewater treatment (Zhang et al., 2009).
Fenton-like Oxidation for Hazardous Methoxyanilines
Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation using Laterite soil as an iron source for degrading methoxyanilines. This research offers an alternative and effective method for treating wastewater containing these toxic chemicals (Chaturvedi & Katoch, 2020).
Synthesis and Characterization of Metal Complexes
Osowole (2011) conducted a study on the synthesis and characterization of metal(II) thiophenyl Schiff base complexes. This research is crucial for understanding the coordination chemistry of aniline derivatives and their potential applications (Osowole, 2011).
Ultrasonic Degradation of Ionic Aromatic Compounds
Jiang et al. (2002) investigated the effect of pH on the ultrasonic degradation of ionic aromatic compounds. This study contributes to our understanding of how pH influences the sonochemical degradation of contaminants like aniline (Jiang et al., 2002).
Oxidation of Anilines with Hydrogen Peroxide and Selenium Dioxide
Gebhardt et al. (2008) researched the selective oxidation of substituted anilines using hydrogen peroxide and selenium dioxide. The findings from this study help in understanding the reaction pathways of aniline oxidation and its potential applications (Gebhardt et al., 2008).
Novel Microtubule Inhibitor for Cancer Research
Qiao et al. (2013) studied the effects of DAT-230, a novel microtubule inhibitor derived from 2-methoxy-5-(2-(3,4,5-trimethoxyphenyl)thiophen-3-yl) aniline, on human gastric adenocarcinoma cells. This research highlights the potential of such compounds in cancer therapy (Qiao et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, “4-(2-Methoxyphenoxy)aniline”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a skin sensitizer and should be handled with appropriate safety measures .
特性
IUPAC Name |
2-(4-methoxyphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMZTLWFOGGZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326959 | |
| Record name | 2-(4-methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105901-39-1 | |
| Record name | 2-(4-methoxyphenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





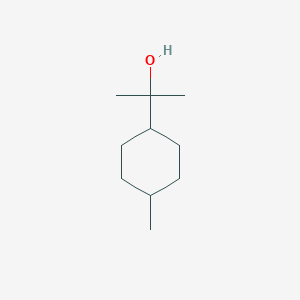
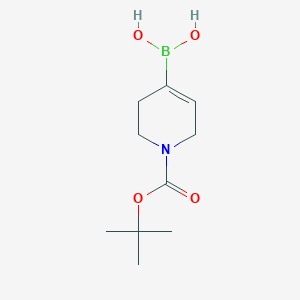
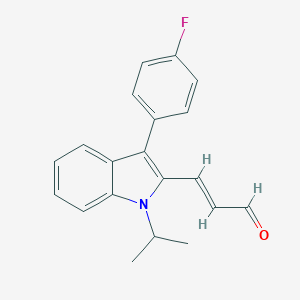

![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)

